4-Bromo-4'-fluorobenzophenone
Overview
Description
4-Bromo-4’-fluorobenzophenone: is an organic compound with the molecular formula C13H8BrFO It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and fluorine atoms at the para positions
Scientific Research Applications
4-Bromo-4’-fluorobenzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Safety and Hazards
Mechanism of Action
Target of Action
4-Bromo-4’-fluorobenzophenone is a detectable compound that has been used in the polymerisation of propane and the preparation of ethers . It is an ethynyl compound that has been used as a chemical intermediate . The primary targets of 4-Bromo-4’-fluorobenzophenone are the molecules involved in these processes.
Mode of Action
The mode of action of 4-Bromo-4’-fluorobenzophenone involves its interaction with its targets through chemical reactions. For instance, in the polymerisation of propane, 4-Bromo-4’-fluorobenzophenone may act as a catalyst or a reactant . In the preparation of ethers, it may serve as a starting material .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-4’-fluorobenzophenone are those involved in the synthesis of polymers and ethers . The compound’s interaction with its targets can lead to changes in these pathways, potentially influencing the
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-4’-fluorobenzophenone can be synthesized via a Friedel-Crafts acylation reaction. The process involves the reaction of 4-bromobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Bromo-4’-fluorobenzophenone follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The reaction mixture is usually subjected to purification steps such as recrystallization or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-4’-fluorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carbonyl group in 4-Bromo-4’-fluorobenzophenone can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed:
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 4-Bromo-4’-fluorobenzhydrol.
Oxidation: Formation of 4-Bromo-4’-fluorobenzoic acid.
Comparison with Similar Compounds
- 4-Bromo-4’-chlorobenzophenone
- 4-Bromo-4’-methylbenzophenone
- 4-Fluoro-4’-methoxybenzophenone
Comparison: 4-Bromo-4’-fluorobenzophenone is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. Compared to 4-Bromo-4’-chlorobenzophenone, the fluorine atom in 4-Bromo-4’-fluorobenzophenone provides different reactivity and interaction profiles. Similarly, the presence of bromine and fluorine differentiates it from 4-Bromo-4’-methylbenzophenone and 4-Fluoro-4’-methoxybenzophenone, making it a versatile compound for various applications .
Properties
IUPAC Name |
(4-bromophenyl)-(4-fluorophenyl)methanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXSFTBOKUQUAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00174750 | |
Record name | 4-Bromo-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2069-41-2 | |
Record name | (4-Bromophenyl)(4-fluorophenyl)methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2069-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-4'-fluorobenzophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002069412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Bromo-4'-fluorobenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00174750 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-4'-fluorobenzophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.540 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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